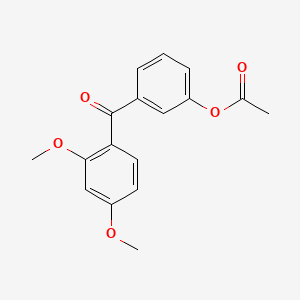

3-Acetoxy-2',4'-dimethoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetoxy-2’,4’-dimethoxybenzophenone is a chemical compound with the CAS Number: 109251-36-7. It has a molecular weight of 300.31 . The compound is also known by its IUPAC name, 3- (2,4-dimethoxybenzoyl)phenyl acetate .

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,4’-dimethoxybenzophenone contains a total of 39 bonds. These include 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone .Physical And Chemical Properties Analysis

3-Acetoxy-2’,4’-dimethoxybenzophenone has a molecular weight of 300.31 . It contains a total of 38 atoms; 16 Hydrogen atoms, 17 Carbon atoms, and 5 Oxygen atoms .Applications De Recherche Scientifique

Oxidation and Structural Analysis

3-Acetoxy-2',4'-dimethoxybenzophenone, a derivative of benzophenone, has been studied in the context of its oxidation properties. For instance, similar compounds like 2-Hydroxy-4-methoxy- and 2-hydroxy-4,4′-dimethoxybenzophenones have been oxidized to form dimeric compounds using lead tetraacetate and manganic acetate. These oxidation processes led to the formation of substituted xanthones, with the product structures confirmed through NMR and mass spectra (Kurosawa, Sasaki, & Ikeda, 1973).

Photobehavior and Hydrogen Abstraction

The photobehavior of benzophenone derivatives, including 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone, has been extensively studied. These compounds exhibit hydrogen abstraction in various media, with their behavior analyzed using laser flash photolysis (LFP). This research helps understand the solvent-dependent dynamics of these compounds and their interaction with proteins (Jornet, Tormos, & Miranda, 2011).

Synthesis of Derivatives and Reactions

The reactions of benzophenone derivatives, including 4,4′-Dimethoxybenzophenone, in the formation of various compounds like bis(4-methoxyphenyl)acetals and 4,4′-dimethoxy-deoxybenzoin, have been investigated. These studies provide insights into the mechanisms of formation and potential applications of these compounds in synthetic chemistry (Tadros, Tadros, & Ishak, 1976).

Nonlinear Optical Properties

The nonlinear optical properties of derivatives of benzophenone, such as 4-methoxybenzophenone, have been studied, demonstrating their potential in applications like optical device components. These studies are crucial for understanding the photophysical properties of these compounds and their utilization in advanced materials technology (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Metabolism and Endocrine-Disrupting Activity

Research has also been conducted on the metabolism of benzophenone derivatives by liver microsomes and their potential endocrine-disrupting activity. This research is significant for understanding the biochemical interactions and potential health implications of these compounds (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).

Propriétés

IUPAC Name |

[3-(2,4-dimethoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-8-7-13(20-2)10-16(15)21-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBWNBMMDLTVAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641672 |

Source

|

| Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2',4'-dimethoxybenzophenone | |

CAS RN |

109251-36-7 |

Source

|

| Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.